

# A Spectroscopic Showdown: Unmasking the Isomers of 5-Nitrothiophene-2-Carboxaldehyde

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## Compound of Interest

Compound Name: 5-Nitrothiophene-2-Carboxaldehyde

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For researchers, scientists, and drug development professionals, the precise identification of isomers is paramount. Subtle shifts in molecular structure can dramatically alter a compound's biological activity and physicochemical properties. This guide provides a comprehensive spectroscopic comparison of **5-Nitrothiophene-2-Carboxaldehyde** and its key isomers: 4-Nitrothiophene-2-Carboxaldehyde and 3-Nitrothiophene-2-Carboxaldehyde. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, we present a detailed analysis supported by experimental data to facilitate unambiguous isomer differentiation.

## At a Glance: Spectroscopic Fingerprints

The following tables summarize the key spectroscopic data for the three isomers of Nitrothiophene-2-Carboxaldehyde, offering a clear and concise comparison of their characteristic signals.

### Table 1: <sup>1</sup>H NMR Spectroscopic Data (CDCl<sub>3</sub>, δ ppm)

| Isomer                            | Aldehyde Proton (s) | Thiophene Protons     |
|-----------------------------------|---------------------|-----------------------|
| 5-Nitrothiophene-2-Carboxaldehyde | ~9.90               | ~7.8 (d), ~7.7 (d)    |
| 4-Nitrothiophene-2-Carboxaldehyde | 9.95                | 8.63 (s), 8.27 (s)[1] |
| 3-Nitrothiophene-2-Carboxaldehyde | ~10.0               | ~8.4 (d), ~7.6 (d)    |

**Table 2: <sup>13</sup>C NMR Spectroscopic Data (CDCl<sub>3</sub>, δ ppm)**

| Isomer                            | C=O  | C-NO <sub>2</sub> | Thiophene Carbons      |
|-----------------------------------|------|-------------------|------------------------|
| 5-Nitrothiophene-2-Carboxaldehyde | ~183 | ~153              | ~148, ~133, ~130, ~125 |
| 4-Nitrothiophene-2-Carboxaldehyde | ~184 | ~150              | ~145, ~138, ~135, ~128 |
| 3-Nitrothiophene-2-Carboxaldehyde | ~182 | ~155              | ~147, ~134, ~131, ~128 |

**Table 3: IR Spectroscopic Data (cm<sup>-1</sup>)**

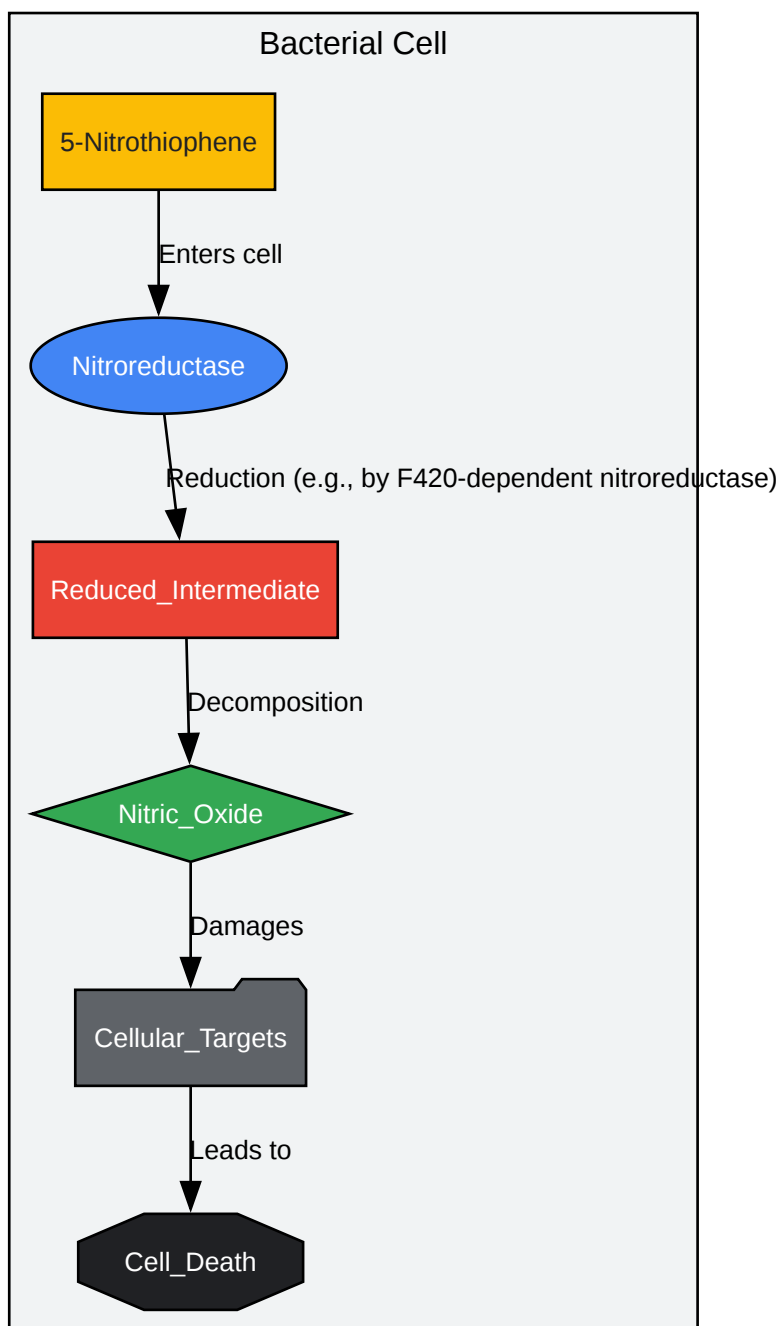
| Isomer                            | ν(C=O) | ν <sub>as</sub> (NO <sub>2</sub> ) | ν <sub>s</sub> (NO <sub>2</sub> ) |
|-----------------------------------|--------|------------------------------------|-----------------------------------|
| 5-Nitrothiophene-2-Carboxaldehyde | ~1670  | ~1530                              | ~1340                             |
| 4-Nitrothiophene-2-Carboxaldehyde | ~1680  | ~1540                              | ~1350                             |
| 3-Nitrothiophene-2-Carboxaldehyde | ~1690  | ~1525                              | ~1330                             |

**Table 4: UV-Vis Spectroscopic Data (in Ethanol)**

| Isomer                            | $\lambda_{\text{max}}$ (nm) |
|-----------------------------------|-----------------------------|
| 5-Nitrothiophene-2-Carboxaldehyde | ~310                        |
| 4-Nitrothiophene-2-Carboxaldehyde | ~280                        |
| 3-Nitrothiophene-2-Carboxaldehyde | ~270, ~330                  |

## Unveiling the Antibacterial Mechanism of 5-Nitrothiophenes

Nitrothiophene derivatives are not just subjects of spectroscopic interest; they are also potent antibacterial agents. Their mechanism of action involves a bio-reductive activation pathway, which is crucial for their therapeutic effect. The following diagram illustrates this process.



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## References

- 1. 5-NITROTHIOPHENE-2-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]
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